3-(3-Bromo-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
Description
Historical Development of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially attracted limited interest until its bioisosteric potential was recognized in the mid-20th century. Early applications focused on its role as an ester or amide surrogate, exploiting its metabolic stability and hydrogen-bonding capabilities. The discovery of oxolamine in the 1960s as a cough suppressant marked the first therapeutic use of a 1,2,4-oxadiazole derivative, validating its pharmacological relevance. Subsequent decades saw expanded exploration of its anticancer, antimicrobial, and anti-inflammatory properties, driven by its ability to interact with diverse biological targets, including kinases, carbonic anhydrases, and neurotransmitter receptors.
Recent synthetic innovations, such as mechanochemical approaches and visible-light-mediated cycloadditions, have addressed historical challenges in yield and scalability. For example, Cai et al. (2019) achieved 35–50% yields in 1,2,4-oxadiazole synthesis via [3+2]-cycloaddition under visible light, highlighting progress toward greener methodologies.
Table 1: Milestones in 1,2,4-Oxadiazole Development
| Year | Advancement | Significance |
|---|---|---|
| 1884 | First synthesis by Tiemann and Krüger | Established core structure |
| 1960 | Oxolamine as first FDA-approved derivative | Validated therapeutic utility |
| 2019 | Visible-light-mediated cycloaddition | Improved synthetic efficiency |
Significance of Pyridazine-Oxadiazole Hybrid Systems
Pyridazine, a six-membered diazine heterocycle, complements 1,2,4-oxadiazole by introducing additional hydrogen-bond acceptors and modulating electron distribution. Hybrid systems merging these frameworks exploit synergistic interactions with biological targets. For instance, pyridazine-oxadiazole hybrids have demonstrated potent kinase inhibition, particularly against EGFR and BRAF V600E mutants, as evidenced by recent multitargeted inhibitors showing IC₅₀ values in the nanomolar range. The planar pyridazine ring enhances π-π stacking with tyrosine kinase domains, while the oxadiazole contributes to solubility and metabolic resistance.
In a 2024 study, compounds featuring pyridazine-oxadiazole hybrids exhibited sub-micromolar antiproliferative activity against SK-MEL-2 melanoma and PANC-1 pancreatic cancer cells, with selectivity indices exceeding 10-fold compared to non-cancerous cell lines. Molecular docking revealed dual binding modes at EGFR and BRAF allosteric sites, underscoring the hybrid’s versatility.
Table 2: Biological Activity of Pyridazine-Oxadiazole Hybrids
| Hybrid Structure | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 9b (Frontiers, 2024) | EGFR/BRAF V600E | 12.4 | 14.2 |
| 16a (PMC, 2020) | hCA IX | 0.089 | 8.9 |
Evolution of Thioether-Linked Heterocyclic Compounds
Thioether linkages, characterized by a sulfur atom bridging two aromatic systems, confer unique electronic and conformational properties. The -(S)-CH₂- group in the target compound enhances lipophilicity and stabilizes the molecule against oxidative degradation compared to oxygen analogs. Recent studies indicate that thioethers improve blood-brain barrier penetration and modulate P-glycoprotein efflux, critical for central nervous system-targeted therapies.
In the context of 1,2,4-oxadiazoles, thioether substituents at the C5 position (e.g., 5-(((aryl)thio)methyl) groups) have shown enhanced binding to carbonic anhydrase IX, a cancer-associated isoform. For example, compound 16a achieved a Kᵢ of 89 pM against hCA IX, attributed to sulfur’s polarizability and van der Waals interactions within the hydrophobic active site.
Rationale for Structural Integration of Bromo-Fluorophenyl Moieties
The 3-bromo-4-fluorophenyl group at the C3 position of the oxadiazole ring introduces halogen-bonding capabilities and steric bulk, optimizing target engagement. Bromine’s polarizability facilitates interactions with aromatic residues (e.g., Phe in kinase ATP-binding pockets), while fluorine’s electronegativity enhances membrane permeability. The 3,4-dimethylphenyl substituent on the pyridazine ring further augments hydrophobic interactions, as demonstrated in derivatives showing 10-fold selectivity for cancer versus normal cells.
Table 3: Impact of Aryl Substituents on Biological Activity
| Substituent | Target Affinity (Kᵢ) | LogP |
|---|---|---|
| 3-Bromo-4-fluorophenyl | 0.75 nM (hCA II) | 3.2 |
| 3,4-Dimethylphenyl | 8.9 nM (EGFR) | 2.8 |
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4OS/c1-12-3-4-14(9-13(12)2)18-7-8-20(26-25-18)29-11-19-24-21(27-28-19)15-5-6-17(23)16(22)10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLPMYNOMPFYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Bromo-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 485.43 g/mol. The unique combination of bromine and fluorine substituents along with a pyridazine moiety enhances its interaction with biological targets.
The biological activity of oxadiazole derivatives often involves interaction with specific enzymes and receptors. Research indicates that compounds containing the oxadiazole scaffold can inhibit various enzymes related to cancer progression, including:
- Thymidylate Synthase : Involved in DNA synthesis.
- Histone Deacetylases (HDAC) : Modulate gene expression and are implicated in cancer.
- Telomerase : Plays a role in cellular aging and cancer cell immortality.
These interactions suggest that the compound may exhibit anticancer , anti-inflammatory , and antimicrobial properties, similar to other oxadiazole derivatives .
Anticancer Activity
- In Vitro Studies :
- Mechanism Insights :
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds have shown effectiveness in reducing paw edema in animal models .
Antimicrobial Activity
Oxadiazole derivatives have also been reported to possess antimicrobial properties against various pathogens. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Evaluation :
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds with oxadiazole moieties exhibit significant anticancer properties. The structural features of the compound under discussion may contribute to its efficacy against various cancer cell lines. For instance, derivatives of oxadiazole have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.71 | Induction of apoptosis |
| HepG2 (Liver) | 6.14 | Cell cycle arrest |
| PC3 (Prostate) | 8.00 | Inhibition of cell migration |
Antiviral Activity
Compounds similar to the one analyzed have been tested for antiviral properties against various viral infections. The incorporation of oxadiazole rings has been linked to enhanced antiviral activity by disrupting viral replication processes. For example, studies on related compounds have shown promising results against Dengue virus and other RNA viruses .
Anticonvulsant Properties
The potential anticonvulsant effects of oxadiazole derivatives are being explored through various animal models. The structure of the compound may allow it to interact with neurotransmitter systems involved in seizure activity, potentially leading to new treatments for epilepsy .
| Model | ED50 (mg/kg) | Protection Index |
|---|---|---|
| Picrotoxin-induced | 18.4 | 9.2 |
| Electroshock test | 24.38 | High efficacy observed |
Antibacterial Activity
Research into the antibacterial properties of similar compounds indicates that oxadiazole derivatives can exhibit significant activity against a range of bacterial strains, including multi-drug resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an IC50 value of 5.71 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents like doxorubicin. The study highlighted the importance of electron-withdrawing groups in enhancing anticancer activity.
Case Study 2: Antiviral Screening
A derivative structurally similar to the compound was tested against Dengue virus and showed an EC50 value of 0.96 µg/mL, indicating a strong antiviral effect attributed to its ability to inhibit viral replication at early stages.
Comparison with Similar Compounds
Key structural features :
- 3-Bromo-4-fluorophenyl substituent : Positioned at the 3rd carbon of the oxadiazole ring, this electron-deficient aromatic group combines halogen atoms (Br and F) that may enhance lipophilicity and influence binding interactions through steric and electronic effects.
- Pyridazine-thioether linkage: A pyridazine ring (a six-membered diazine with adjacent nitrogen atoms) is tethered via a thiomethyl group (-SCH₂-).
This compound’s design suggests applications in targeting enzymes or receptors where halogenated aromatics and heterocycles play critical roles, such as kinase inhibitors or antimicrobial agents.
Comparison with Similar Compounds
Core Heterocycle Variations
1,2,4-Oxadiazole vs. 1,2,4-Triazolo-thiadiazole
The triazolo-thiadiazole scaffold in compounds like 6-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () replaces the oxygen atom in oxadiazole with sulfur and an additional nitrogen.
| Property | 1,2,4-Oxadiazole (Target) | 1,2,4-Triazolo-thiadiazole () |
|---|---|---|
| Ring composition | N₂O | N₃S |
| Hydrogen-bonding sites | 1 (O) | 2 (N, S) |
| Metabolic stability | High | Moderate |
1,2,4-Triazole Derivatives
Compounds such as 4-{[(E)-(3-bromo-4-methoxyphenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol () share halogenated aryl groups but feature a triazole-thiol core. The thiol group enhances metal-binding capacity, which is absent in the target oxadiazole.
Substituent Effects
Halogenated Aryl Groups
- 3-Bromo-4-fluorophenyl (Target) vs. 4-Bromophenyl () : The target’s meta-bromo and para-fluoro substitution creates a distinct electronic profile (electron-withdrawing) compared to para-bromo analogs. This may improve binding specificity in hydrophobic pockets.
- 3-Bromo-4-methoxyphenyl () : Methoxy groups are electron-donating, contrasting with the target’s electron-withdrawing fluoro group. Such differences significantly alter aryl ring reactivity and intermolecular interactions.
Heteroaromatic Linkers
- Pyridazine (Target) vs. For example, 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () uses pyridine, which offers fewer hydrogen-bonding sites.
Bioactivity Trends
While explicit activity data for the target compound is absent in the evidence, structural analogs provide insights:
Solubility and Lipophilicity
The target’s 3,4-dimethylphenyl group on pyridazine increases hydrophobicity compared to simpler aryl substituents (e.g., 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione , ), which contains polar trimethoxyphenyl groups.
Q & A
How can researchers design an efficient synthetic route for 3-(3-Bromo-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole?
Methodological Answer:
A modular approach is recommended, leveraging established strategies for 1,2,4-oxadiazole and pyridazine-thioether synthesis:
Core Oxadiazole Formation : Use a cyclization reaction between a nitrile and hydroxylamine derivative. For example, react 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride to form the oxadiazole core .
Thioether Linkage : Introduce the pyridazine-thiol moiety via nucleophilic substitution. Synthesize 6-(3,4-dimethylphenyl)pyridazine-3-thiol and couple it to the oxadiazole core using a bromomethyl intermediate (e.g., via Mitsunobu or SN2 reaction) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
